2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Description
2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25N5O4S2 and its molecular weight is 499.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with α1-ARs, which are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction of the compound with these receptors can lead to various changes in the body, depending on the specific subtype of α1-ARs it interacts with.
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a key role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with α1-ARs can therefore influence these physiological processes.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Properties
IUPAC Name |
2-[[5-[4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-31-18-9-5-6-10-19(18)32-15-21(30)27-11-13-28(14-12-27)22-25-26-23(34-22)33-16-20(29)24-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBZBXMTZPDGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.